Azepan-1-yl(4-((4-chloro-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
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Description
Azepan-1-yl(4-((4-chloro-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H22ClFN4O and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(4-((4-chloro-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-((4-chloro-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azepane Derivatives and Related Research
- Azepane Isomers and FAH Inhibition : A study focusing on azepane isomers, including derivatives related to AM-2233 and AM-1220, highlighted their detection as designer drugs. One notable finding was the identification of URB597, an inhibitor of fatty acid amide hydrolase (FAH), among the substances analyzed, demonstrating the pharmaceutical interest in azepane derivatives for modifying cannabinoid and fatty acid metabolism (Nakajima et al., 2012).
Naphthyridine Compounds in Cancer Research
- Anticancer Activity of Naphthyridine Derivatives : A novel naphthyridine derivative demonstrated significant anticancer activity against human melanoma A375 cells. This compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting a potential for melanoma treatment (Kong et al., 2018).
PKB Inhibitors for Cancer Treatment
- Azepane Derivatives as PKB Inhibitors : Research into azepane derivatives for inhibiting protein kinase B (PKB-alpha), a key player in cancer cell survival and proliferation, has led to the development of novel compounds with significant activity and plasma stability. This work underscores the therapeutic potential of azepane derivatives in cancer treatment (Breitenlechner et al., 2004).
Luminescence and Material Science
- Luminescence Switching in Organic Molecules : A study on (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone demonstrated its ability to switch luminescence between delayed fluorescence and room-temperature phosphorescence, highlighting the potential of such compounds in the development of organic luminescent materials (Wen et al., 2021).
properties
IUPAC Name |
azepan-1-yl-[4-(4-chloro-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c1-14-6-8-16-20(27-19-9-7-15(23)12-18(19)24)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVGBPEVVTFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)F)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((4-chloro-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone |
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